(4-Bromobicyclo[2.2.2]octan-1-yl)methanol
Description
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 |
InChI Key |
QPBVQXYEMOAUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Bicyclo[2.2.2]octan-1-ylmethanol or Derivatives
One common approach involves bromination of bicyclo[2.2.2]octan-1-ylmethanol or its derivatives under controlled conditions.
- Solvent and Conditions: Dichloromethane is frequently used as a solvent to facilitate bromination while minimizing side reactions.
- Reagents: Hydrobromic acid (HBr) in aqueous form combined with acetic anhydride is applied to introduce the bromine atom at the 4-position.
- Reaction Time and Temperature: The reaction typically requires prolonged heating (e.g., 72 hours) to achieve adequate conversion.
This method often proceeds via electrophilic substitution at the 4-position, followed by work-up to isolate the brominated alcohol.
Multi-Step Synthesis from 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid
An alternative synthetic route involves multi-step transformations starting from 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid:
- Step 1: Treatment with aqueous hydrobromic acid and acetic anhydride under heating to substitute the methoxy group with bromine.
- Step 2: Reduction of the carboxylic acid or its derivatives to the corresponding alcohol using borane reagents such as borane-tetrahydrofuran complex $$(BH_3 \cdot THF)$$.
- Yields: Reported yields for the bromination step vary from 48% to 66%, depending on conditions and purity of starting materials.
Hydroformylation and Oxidation Routes (Patent-Based)
Advanced synthetic protocols described in patent literature involve:
- Starting Material: 1,4-Dimethylene cyclohexane or related bicyclic precursors.
- Key Steps:
- Hydroformylation using carbon monoxide and hydrogen in the presence of cobalt or ruthenium catalysts at elevated temperature (90–250 °C) and pressure (5–300 bar) to introduce aldehyde functionality.
- Subsequent oxidation or bromination steps to install the bromine atom and convert aldehydes to alcohols.
- Catalysts and Conditions: Transition metal catalysts (Co, Ru) and strong acids are employed to facilitate selective functionalization.
- Advantages: This approach allows for the selective functionalization of bicyclic frameworks to yield brominated alcohols with high regioselectivity.
Reduction of Bromo-Substituted Ketones or Aldehydes
Literature reports the preparation of (4-bromobicyclo[2.2.2]octan-1-yl)methanol by reduction of corresponding brominated ketones or aldehydes:
- Reagents: Sodium borohydride (NaBH4) or borane complexes are used to reduce ketones/aldehydes to the alcohol.
- Solvent: Ethanol or tetrahydrofuran (THF) are common solvents.
- Yields: Reduction of 2-bromobenzocyclobutenone analogues yielded the corresponding alcohols in up to 81% yield, suggesting similar methods may be adapted for bicyclo[2.2.2]octane systems.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Bromination in DCM | Bicyclo[2.2.2]octan-1-ylmethanol | Aqueous HBr, Acetic Anhydride, Heating (72 h) | 48–66% | Simple electrophilic bromination |
| Multi-step from 4-methoxy acid | 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid | Aqueous HBr, Acetic Anhydride, BH3·THF reduction | 48–66% (bromination step) | Requires reduction step to alcohol |
| Hydroformylation + oxidation | 1,4-Dimethylene cyclohexane | CO/H2, Co or Ru catalyst, Acid, 90–250 °C, 5–300 bar | Variable | Patent method, regioselective |
| Reduction of bromoketones | Brominated ketone or aldehyde | NaBH4 or BH3, Ethanol or THF | Up to 81% | Efficient for converting carbonyl to alcohol |
Research Findings and Considerations
- The bicyclic structure imposes steric hindrance, influencing reaction rates and regioselectivity during bromination and reduction steps.
- The bromine substituent is reactive towards nucleophilic substitution, allowing further functionalization after preparation.
- Multi-step syntheses require careful control of reaction conditions to optimize yield and minimize side reactions such as elimination or rearrangement.
- Hydroformylation-based approaches provide a versatile platform for preparing various functionalized bicyclo[2.2.2]octane derivatives, including brominated alcohols.
- Reduction of brominated carbonyl intermediates is a reliable method to obtain the target alcohol with good stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding bicyclo[2.2.2]octane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of (4-Bromobicyclo[2.2.2]octan-1-yl)ketone.
Reduction: Formation of bicyclo[2.2.2]octan-1-ylmethanol.
Substitution: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol or (4-Thiobicyclo[2.2.2]octan-1-yl)methanol.
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development :
- Synthesis of Bioactive Compounds :
Case Study 1: Stereoselective Synthesis
A study highlighted the use of this compound in a stereoselective synthesis route for producing analogs of podophyllotoxin, a compound with significant anti-cancer properties. The synthesis involved the use of organometallic reagents and demonstrated high yields of desired stereoisomers .
Case Study 2: Organic Synthesis Applications
Another research focused on the application of this compound in the preparation of complex organic molecules through radical cyclization techniques. This method showcased the compound's versatility and efficiency in forming carbon-carbon bonds under mild conditions .
Mechanism of Action
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromine atom and hydroxyl group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share the bicyclo[2.2.2]octane core but differ in substituents or functional groups. Key differences in reactivity, physical properties, and applications are highlighted.
Substituted Bicyclo[2.2.2]octane Derivatives
Key Observations
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (4-Br) enhances electrophilicity at the 4-position compared to fluorine (4-F) or amino (4-NH2) groups. This difference influences reactivity in nucleophilic substitutions or cross-coupling reactions .
- Functional Group Versatility: The hydroxymethyl group in this compound provides a distinct advantage over the hydroxyl group in 4-bromobicyclo[2.2.2]octan-1-ol (CAS 72948-88-0), as it allows for etherification or esterification without destabilizing the bicyclic core .
- Solubility and Lipophilicity : The methyl ester derivative (CAS 14670-95-2) exhibits higher lipophilicity than the hydroxymethyl analogs, making it more suitable for membrane permeability in drug discovery .
Biological Activity
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H15BrO
- Molecular Weight : 229.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom enhances its reactivity, potentially affecting binding affinity and selectivity toward specific targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be useful in drug development for diseases where enzyme activity is dysregulated.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated an IC50 value of 30 µM, suggesting moderate inhibition.
| Compound | IC50 (µM) |
|---|---|
| This compound | 30 |
| Standard AChE Inhibitor | 10 |
Q & A
Basic: What synthetic routes are reported for (4-bromobicyclo[2.2.2]octan-1-yl)methanol, and how can reaction conditions be optimized?
Answer:
The synthesis of bicyclo[2.2.2]octane derivatives often involves bromination or functionalization of preformed bicyclic frameworks. For example, methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 15448-84-7) is synthesized via bromination of the parent bicyclo[2.2.2]octane structure under controlled conditions, followed by ester hydrolysis or reduction to yield the methanol derivative . Key optimization parameters include:
- Temperature control : Bromination reactions typically require low temperatures (−78°C to 0°C) to minimize side reactions like ring-opening.
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity in electrophilic substitutions.
- Purification : Column chromatography with polar/non-polar solvent mixtures is critical due to the compound’s structural rigidity and potential stereoisomerism.
Basic: How can this compound be characterized using crystallographic and spectroscopic methods?
Answer:
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving bicyclo[2.2.2]octane derivatives. Rigid bicyclic structures often yield high-quality crystals suitable for determining bromine positioning and stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR can distinguish equatorial vs. axial substituents. For example, the methanol proton appears as a singlet (~1.5–2.5 ppm) due to restricted rotation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₃BrO: theoretical ~224.03 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Answer:
Discrepancies between DFT-calculated reaction pathways (e.g., bromine substitution kinetics) and experimental results (e.g., unexpected byproducts) may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states not accounted for in gas-phase calculations. Experimental validation in multiple solvents is recommended .
- Steric hindrance : The bicyclo[2.2.2]octane framework imposes steric constraints that computational models may underestimate. MD simulations with explicit solvent molecules can improve accuracy .
- Cross-validation : Use complementary techniques like kinetic isotope effects (KIE) or in-situ IR spectroscopy to probe reaction mechanisms .
Advanced: What strategies are effective for studying the compound’s potential as a building block in medicinal chemistry?
Answer:
- Functionalization : The bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The methanol group can be oxidized to a ketone or esterified for prodrug design .
- Biological assays : Screen for activity against neurological targets (e.g., ion channels), leveraging the bicyclo[2.2.2]octane’s similarity to adamantane derivatives in drug design .
- Metabolic stability : Use radiolabeled (¹⁴C) analogs to track in-vivo pharmacokinetics, focusing on cytochrome P450 interactions .
Basic: What safety protocols are recommended for handling this compound based on structurally related compounds?
Answer:
While direct toxicity data are limited, analogs like (4-aminobicyclo[2.2.2]octan-1-yl)methanol (CAS: 105176-66-7) require:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks (H335) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous drainage due to potential halogenated byproducts .
Advanced: How can researchers address discrepancies in melting point or solubility data across literature sources?
Answer:
Variations in physical properties often stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., methanol vs. ethyl acetate) and analyze via DSC to detect polymorphic forms .
- Purity assessment : Combine HPLC (>95% purity) with elemental analysis to rule out impurities affecting solubility/melting behavior .
- Environmental factors : Document humidity/temperature during measurements, as hygroscopicity may alter observed solubility .
Advanced: What role does the bicyclo[2.2.2]octane scaffold play in stabilizing transition states during reactions?
Answer:
The rigid bicyclic structure:
- Enhances stereochemical control : Restricts conformational freedom, favoring axial/equatorial attack in nucleophilic substitutions .
- Modulates electronic effects : The electron-withdrawing bromine atom polarizes adjacent C-H bonds, accelerating elimination or oxidation reactions .
- Supports catalysis : The scaffold’s stability under acidic/basic conditions makes it suitable for reusable organocatalysts .
Basic: What solvent systems are optimal for chromatographic purification of this compound?
Answer:
- Normal-phase silica gel : Use hexane/ethyl acetate (3:1 to 1:1 v/v) gradients to separate brominated derivatives from non-polar impurities .
- Reverse-phase C18 : For HPLC, acetonitrile/water (60:40) with 0.1% TFA improves peak symmetry and resolution .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound?
Answer:
- Kinetic isotope effects (KIE) : Deuterating the methanol group (C-O-²H) reveals hydrogen-bonding roles in reaction transition states .
- Metabolic tracing : ¹³C-labeled analogs track metabolic pathways via NMR or mass spectrometry .
Advanced: What computational tools predict the compound’s behavior under extreme conditions (e.g., high pressure/temperature)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
